Superior Antifungal Potency of 3-(Thiophen-2-yl)-1H-pyrazole-Derived Hybrids vs. Fluconazole
Thiophenyl-pyrazolyl-thiazole hybrids synthesized from a 3-(thiophen-2-yl)-1H-pyrazole scaffold demonstrate significantly enhanced antifungal activity against Candida albicans compared to the clinical standard fluconazole. The entire series of screened candidates exhibited MIC values between 3.9 and 125 μg/mL, all of which are lower than the 250 μg/mL MIC observed for fluconazole under identical assay conditions [1].
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | Derivatives of 3-(thiophen-2-yl)-1H-pyrazole (MIC range: 3.9 - 125 μg/mL) |
| Comparator Or Baseline | Fluconazole (MIC: 250 μg/mL) |
| Quantified Difference | MIC values up to 64-fold lower than fluconazole |
| Conditions | In vitro susceptibility testing against Candida albicans |
Why This Matters
This quantitative advantage over a widely used clinical antifungal agent supports the selection of this scaffold for developing next-generation antifungal candidates, particularly against fluconazole-resistant strains.
- [1] ScienceOpen. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. 2023. View Source
